(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a thioxoimidazolidinone ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a thioxoimidazolidinone derivative with a phenyl-substituted precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the thioxo group to a thiol or other derivatives.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of advanced materials with specific mechanical or chemical properties.
Mechanism of Action
The mechanism by which (S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds share a similar thioxo group and have been studied for their quorum sensing inhibitory properties.
N-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-1H-pyrrole-2-carboxamide: This compound has a similar phenyl group and has been investigated as a CCK-A antagonist.
Uniqueness
(S)-3-(5-Oxo-1-phenyl-2-thioxoimidazolidin-4-yl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
3-[(4S)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O3S/c15-10(16)7-6-9-11(17)14(12(18)13-9)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)/t9-/m0/s1 |
InChI Key |
ULKNJYDXLYMGFB-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)[C@@H](NC2=S)CCC(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(NC2=S)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.